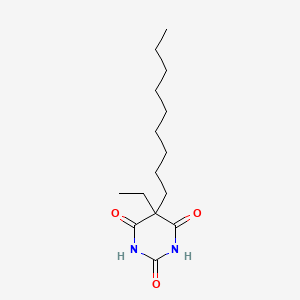
Cholest-5-ene, 3-(iodo-125I)-, (3beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is a radioiodinated derivative of cholesterol. This compound is used primarily in scientific research due to its radioactive iodine isotope, iodine-125, which allows for the tracing and imaging of biological processes. The compound is particularly valuable in the study of cholesterol metabolism and the behavior of cholesterol in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- typically involves the iodination of cholesterol. The process begins with the preparation of the cholesterol substrate, followed by the introduction of iodine-125. The reaction conditions often require the presence of an oxidizing agent to facilitate the iodination process. Common oxidizing agents used include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radioiodinated compound. The production facilities must also adhere to safety regulations due to the radioactive nature of iodine-125.
化学反応の分析
Types of Reactions
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of cholesterol.
Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholest-5-en-3-one, while reduction can regenerate cholesterol.
科学的研究の応用
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical behavior of cholesterol and its derivatives.
Biology: Helps in understanding the metabolism and transport of cholesterol in biological systems.
Medicine: Utilized in diagnostic imaging to trace cholesterol distribution in the body, aiding in the study of diseases like atherosclerosis.
Industry: Employed in the development of cholesterol-lowering drugs and in the quality control of cholesterol-related products.
作用機序
The mechanism of action of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- involves its incorporation into biological membranes and lipoproteins, similar to natural cholesterol. The radioactive iodine-125 allows for the detection and imaging of the compound using techniques like autoradiography and scintillation counting. The molecular targets include cholesterol transport proteins and enzymes involved in cholesterol metabolism.
類似化合物との比較
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- can be compared with other radioiodinated cholesterol derivatives, such as:
Cholest-5-ene, 3-(iodo-131I)-, (3beta)-: Similar in structure but uses iodine-131, which has different radioactive properties.
Cholest-5-ene, 3-(fluoro-18F)-, (3beta)-: Uses fluorine-18 instead of iodine, providing different imaging characteristics.
Cholest-5-ene, 3-(tritium-3H)-, (3beta)-: Uses tritium, a radioactive isotope of hydrogen, for different tracing applications.
The uniqueness of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- lies in its specific radioactive properties, making it particularly suitable for certain types of imaging and tracing studies.
特性
CAS番号 |
63407-66-9 |
|---|---|
分子式 |
C27H45I |
分子量 |
494.5 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-3-(125I)iodanyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28-2 |
InChIキー |
PMVJGSYGUZXDAR-FSRPILJVSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[125I])C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


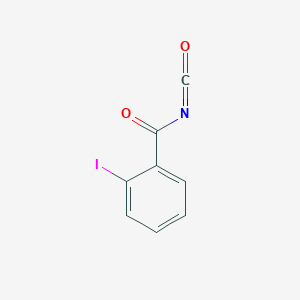
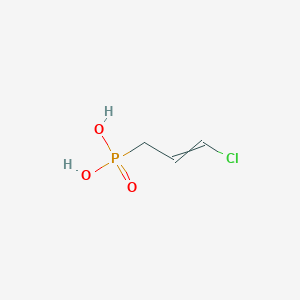
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
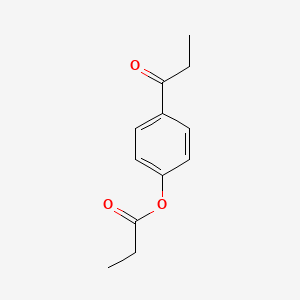


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
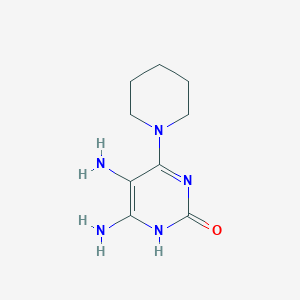
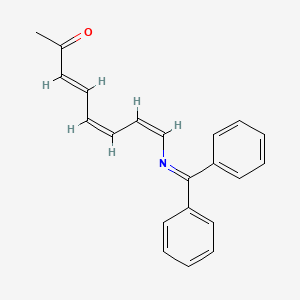
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
